molecular formula C28H34O8 B051950 Drummondin F CAS No. 122127-73-5

Drummondin F

Cat. No. B051950
M. Wt: 498.6 g/mol
InChI Key: IDWYGCPWMNLBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Drummondin F is a natural product that has gained attention in the scientific community due to its potential applications in various fields. It is a cyclic peptide that is isolated from the marine sponge, Lendenfeldia dendyi. Drummondin F has been found to possess several interesting properties, including anti-inflammatory, anti-tumor, and anti-microbial activities.

Scientific Research Applications

Antimicrobial Properties

Drummondin F, along with other filicinic acid derivatives like drummondin D and E, extracted from Hypericum drummondii, has been identified for its strong antibiotic activity. These compounds exhibit significant effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and the acid-fast bacterium Mycobacterium smegmatis. The research highlights the potential of Drummondin F as an antibiotic agent (Jayasuriya et al., 1991).

Role in Antimicrobial and Cytotoxic Activity

Another study delves into the antimicrobial and cytotoxic activity of compounds from Hypericum drummondii, including Drummondin F. It was observed that Drummondin F showed considerable antimicrobial activity, comparable or even superior to streptomycin, and also demonstrated cytotoxic activity when tested against various human cancer cell lines. This suggests a broader application of Drummondin F in antimicrobial and possibly anti-cancer therapies (Jayasuriya et al., 1989).

Potential Inhibition of SARS-CoV-2

A recent in silico study highlighted Drummondin E's potential to inhibit RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, an essential enzyme in the replication and amplification of RNA in the virus. Although this study specifically mentions Drummondin E, it opens up avenues for exploring other similar compounds, including Drummondin F, for their potential effectiveness against SARS-CoV-2 or related viral pathogens (Akhtar et al., 2022).

properties

CAS RN

122127-73-5

Product Name

Drummondin F

Molecular Formula

C28H34O8

Molecular Weight

498.6 g/mol

IUPAC Name

2-acetyl-4-[[3-acetyl-2,4,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-3,5-dihydroxy-6-methyl-6-(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C28H34O8/c1-13(2)8-9-17-22(31)18(24(33)20(15(5)29)23(17)32)12-19-25(34)21(16(6)30)27(36)28(7,26(19)35)11-10-14(3)4/h8,10,31-35H,9,11-12H2,1-7H3

InChI Key

IDWYGCPWMNLBEA-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)CC=C(C)C)O)O)C

Canonical SMILES

CC(=CCC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)CC=C(C)C)O)O)C

synonyms

drummondin F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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